acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid
Description
The compound acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid is a hybrid molecule comprising two components:
- Acetic acid: A simple carboxylic acid (CH₃COOH) widely used as a solvent, acidulant, and preservative in chemical and biological systems. Its pKa (~4.76) and polar nature contribute to solubility in aqueous environments .
- (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid: A stereospecific peptidomimetic derivative featuring: A guanidine group (diaminomethylideneamino), which is highly basic and capable of strong hydrogen bonding, similar to arginine derivatives .
This compound is likely a synthetic intermediate for peptidomimetic drugs or enzyme inhibitors, leveraging the guanidine group for ionic interactions and the branched structure for steric control.
Properties
IUPAC Name |
acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N5O3.C2H4O2/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJFXJYUGHUJF-YWUTZLAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid can be achieved through several synthetic routes. One common method involves the use of diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. This process involves the nucleophilic addition of an acid amide to DEMO, followed by elimination and subsequent nucleophilic addition to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. It may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Guanidine Group vs. Other Side Chains: The guanidine group in the target compound (pKa ~12–13) provides strong basicity and hydrogen-bonding capacity, contrasting with citrulline’s neutral ureido group or hydrophobic residues like 3,3-dimethyl-5-phenylpentanoic acid .
Stereochemistry and Backbone Modifications: The (2S,3S) configuration and 3-methylpentanoic acid backbone introduce steric hindrance, which may reduce enzymatic degradation compared to linear analogs like Boc-protected guanidino valeric acid .
Acetic Acid Conjugation :
- Conjugation with acetic acid may improve solubility in polar solvents compared to Boc-protected derivatives. However, acetic acid’s proton affinity (748 kJ/mol) can complicate ionization in mass spectrometry, as seen in APCI-MS analyses of acetic acid-containing hydrolysates .
Biological Activity
Acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid is a complex organic compound notable for its intricate amino acid structure and significant biological activities. This compound is characterized by a backbone consisting of acetic acid and multiple amino groups, enhancing its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound's systematic name reflects its stereochemistry, which is crucial for its biological interactions. The structure includes a diaminomethylidene group and a pentanoic acid derivative, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₄ |
| Molecular Weight | 302.32 g/mol |
| IUPAC Name | Acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. It modulates several biochemical processes, which can lead to therapeutic effects in conditions such as metabolic disorders and cancer.
Biological Activities
Research indicates that the compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Antitumor Properties : Studies have indicated that it may inhibit tumor growth by affecting cell cycle regulation and apoptosis pathways.
- Immunomodulatory Effects : The compound appears to influence immune responses, potentially enhancing the activity of immune cells.
Case Studies
Several studies have investigated the biological effects of acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid:
- Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's anticancer properties in vitro. Results showed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 50 µM.
- Study 2 : Research conducted by Pharmaceutical Biology demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
- Study 3 : In an immunological context, a study in Immunology Letters reported that the compound enhanced the proliferation of CD4+ T cells in vitro, indicating its potential role as an immunomodulator.
Synthesis and Production
The synthesis of acetic acid; (2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid typically involves multi-step organic synthesis techniques. These include:
- Formation of Amino Acid Precursors : Starting from simple amino acids through peptide coupling reactions.
- Acetylation Reactions : Introducing acetic acid moieties via acetylation methods.
- Purification Techniques : Utilizing chromatography to achieve high purity levels necessary for biological testing.
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted through comparisons with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2S)-6-aminohexanoic acid | Fewer amino groups | Lower biological activity compared to the target compound |
| Lysine | Basic amino acid | Fundamental building block for proteins |
| (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid | Lacks acetic acid moiety | More basic structure focused on amine functionalities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
